molecular formula C11H14FNO2S B2786915 3-{[(4-Fluorophenyl)methyl]amino}-1-lamnda^6-thiolane-1,1-dione CAS No. 881441-13-0

3-{[(4-Fluorophenyl)methyl]amino}-1-lamnda^6-thiolane-1,1-dione

Cat. No.: B2786915
CAS No.: 881441-13-0
M. Wt: 243.3
InChI Key: VRMKOSISKYDBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-Fluorophenyl)methyl]amino}-1-lamnda^6-thiolane-1,1-dione is a chemical compound that belongs to the class of thiolane derivatives This compound is characterized by the presence of a thiolane ring, which is a five-membered ring containing sulfur, and a fluorophenyl group attached to an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Fluorophenyl)methyl]amino}-1-lamnda^6-thiolane-1,1-dione typically involves the condensation of thiolane derivatives with fluorophenylmethylamine. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Fluorophenyl)methyl]amino}-1-lamnda^6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiolane derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(4-Fluorophenyl)methyl]amino}-1-lamnda^6-thiolane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(4-Fluorophenyl)methyl]amino}-1-lamnda^6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(4-Fluorophenyl)methyl]amino}-1-lamnda^6-thiolane-1,1-dione is unique due to the specific positioning of the fluorophenyl group and the thiolane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its fluorine atom enhances its stability and reactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2S/c12-10-3-1-9(2-4-10)7-13-11-5-6-16(14,15)8-11/h1-4,11,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMKOSISKYDBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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